Distinct ADMET Profile: Impurity A vs. Impurity B and D
In silico ADMET prediction using three orthogonal software platforms (Discovery Studio 4.0, OECD QSAR Toolbox 4.1, Toxtree, pkCSM) demonstrates that the pharmacokinetics and toxicity of ceftazidime and Impurity A (Δ2-CAZ) are similar, whereas Impurity B (CAZ E-isomer) exhibits different biological properties [1]. Critically, Impurity D is predicted to be neurotoxic and genotoxic, while Impurity F shows low inherent toxicity but enhanced toxicity when converted to the C-3 quaternary amine side chain [1].
| Evidence Dimension | Predicted toxicity profile (in silico) |
|---|---|
| Target Compound Data | Impurity A (Δ2-Ceftazidime): ADMET profile similar to ceftazidime parent; no neurotoxicity or genotoxicity predicted |
| Comparator Or Baseline | Impurity B: different biological properties from ceftazidime; Impurity D: neurotoxic and genotoxic; Impurity F: low toxicity but enhanced upon quaternary amine formation |
| Quantified Difference | Qualitative categorical difference in toxicological classification: Impurity A = low risk (similar to parent); Impurity B/D = elevated risk profile |
| Conditions | In silico QSAR modeling with Discovery Studio 4.0, OECD QSAR Toolbox 4.1, Toxtree, pkCSM |
Why This Matters
This differential toxicity profile directly informs which impurity reference standards require prioritization in quality control—Impurity D requires stringent control while Impurity A may be managed at standard pharmacopeial limits.
- [1] Han Y, Zhang J, Hu CQ, et al. In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology. 2019;10:434. View Source
